1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4
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Overview
Description
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. Its structure includes multiple functional groups, such as imidazole rings, carboxamide groups, and bis(2-chloroethyl)amino groups, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole rings, followed by the introduction of the carboxamide groups. The bis(2-chloroethyl)amino groups are then added through a series of substitution reactions. The final steps involve the coupling of the various fragments to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 involves its interaction with DNA. The bis(2-chloroethyl)amino groups can form cross-links with DNA strands, inhibiting replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxamide derivatives: Compounds with similar core structures but different substituents.
Bis(2-chloroethyl)amine derivatives: Compounds with similar alkylating groups.
Other imidazole-based chemotherapeutic agents: Compounds with imidazole rings used in cancer treatment.
Uniqueness
1H-Imidazole-2-carboxamide, 4-(((4-((4-(bis(2-chloroethyl)amino)benzoyl)amino)-1-methyl-1H-imidazol-2-yl)carbonyl)amino)-N-(2-(((2-(2-methoxy-1-aziridinyl)ethyl)amino)carbonyl)-1-methyl-1H-imidazol-4-yl)-1-methyl-4 is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to form DNA cross-links distinguishes it from other compounds with similar structures, making it a promising candidate for further research and development in medicinal chemistry.
Properties
CAS No. |
200424-76-6 |
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Molecular Formula |
C31H38Cl2N12O5 |
Molecular Weight |
729.6 g/mol |
IUPAC Name |
4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-N-[2-[[2-[2-(2-methoxyaziridin-1-yl)ethylcarbamoyl]-1-methylimidazol-4-yl]carbamoyl]-1-methylimidazol-4-yl]-1-methylimidazole-2-carboxamide |
InChI |
InChI=1S/C31H38Cl2N12O5/c1-41-16-22(35-25(41)29(47)34-11-14-45-18-24(45)50-4)39-31(49)27-37-23(17-43(27)3)40-30(48)26-36-21(15-42(26)2)38-28(46)19-5-7-20(8-6-19)44(12-9-32)13-10-33/h5-8,15-17,24H,9-14,18H2,1-4H3,(H,34,47)(H,38,46)(H,39,49)(H,40,48) |
InChI Key |
WIVPJVXKWMGYDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)NC2=CN(C(=N2)C(=O)NC3=CN(C(=N3)C(=O)NCCN4CC4OC)C)C)NC(=O)C5=CC=C(C=C5)N(CCCl)CCCl |
Origin of Product |
United States |
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